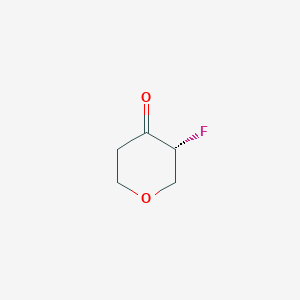
(R)-3-Fluorotetrahydro-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Fluorotetrahydro-4H-pyran-4-one is a chiral fluorinated organic compound It is a derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle, with a fluorine atom and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Fluorotetrahydro-4H-pyran-4-one typically involves the fluorination of tetrahydropyran derivatives. One common method is the enantioselective fluorination of tetrahydropyran-4-one using chiral fluorinating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as chiral ligands or Lewis acids to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-3-Fluorotetrahydro-4H-pyran-4-one may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of environmentally friendly fluorinating agents and solvents is also a consideration in industrial settings to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Fluorotetrahydro-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of tetrahydropyran.
Wissenschaftliche Forschungsanwendungen
®-3-Fluorotetrahydro-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound is used in the development of fluorinated polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions due to its chiral nature and fluorine atom, which can be detected using NMR spectroscopy.
Industrial Chemistry: It is used in the synthesis of agrochemicals and specialty chemicals, where its fluorinated structure imparts desirable properties such as increased bioavailability and stability.
Wirkmechanismus
The mechanism of action of ®-3-Fluorotetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target molecules, enhancing binding affinity and specificity. The compound’s chiral nature allows it to interact selectively with enantiomer-specific targets, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorotetrahydro-4H-pyran-4-one: The non-chiral version of the compound.
3-Chlorotetrahydro-4H-pyran-4-one: A similar compound with a chlorine atom instead of fluorine.
3-Bromotetrahydro-4H-pyran-4-one: A similar compound with a bromine atom instead of fluorine.
Uniqueness
®-3-Fluorotetrahydro-4H-pyran-4-one is unique due to its chiral nature and the presence of a fluorine atom. The chiral center allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry. The fluorine atom enhances the compound’s stability and bioavailability, making it suitable for various applications in materials science and industrial chemistry.
Eigenschaften
Molekularformel |
C5H7FO2 |
|---|---|
Molekulargewicht |
118.11 g/mol |
IUPAC-Name |
(3R)-3-fluorooxan-4-one |
InChI |
InChI=1S/C5H7FO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
QORMSHMHGGKSSD-SCSAIBSYSA-N |
Isomerische SMILES |
C1COC[C@H](C1=O)F |
Kanonische SMILES |
C1COCC(C1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


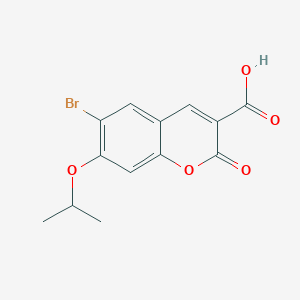
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)
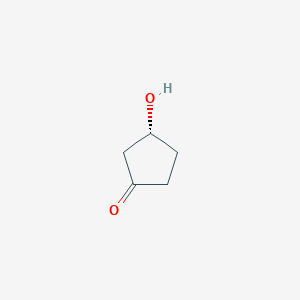
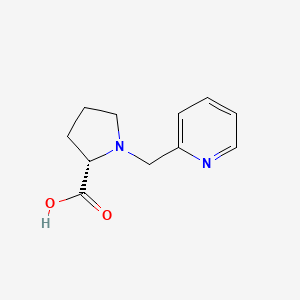
![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
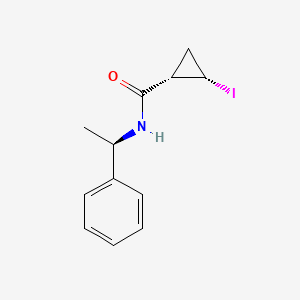
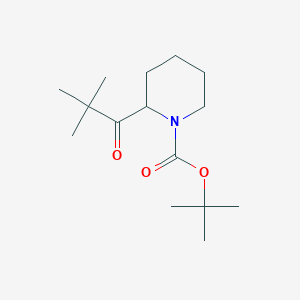

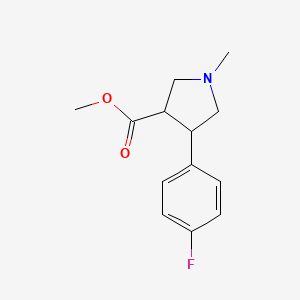
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
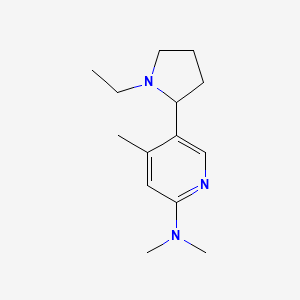
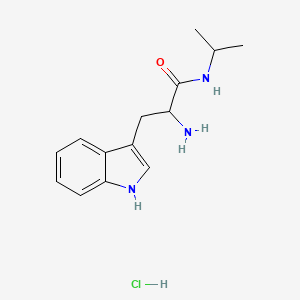
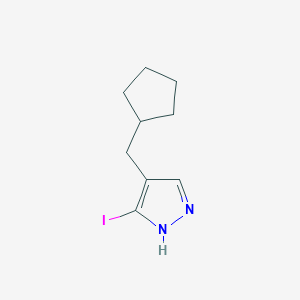
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
